Dexamethasone 23-Dimorpholinophosphinate
Description
Properties
CAS No. |
3864-50-4 |
|---|---|
Molecular Formula |
C30H44FN2O8P |
Molecular Weight |
610.66 |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-dimorpholin-4-ylphosphoryloxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H44FN2O8P/c1-20-16-24-23-5-4-21-17-22(34)6-7-27(21,2)29(23,31)25(35)18-28(24,3)30(20,37)26(36)19-41-42(38,32-8-12-39-13-9-32)33-10-14-40-15-11-33/h6-7,17,20,23-25,35,37H,4-5,8-16,18-19H2,1-3H3/t20-,23+,24+,25+,27+,28+,29+,30+/m1/s1 |
InChI Key |
RNVQHKJBDRJEFZ-KJGWKDEOSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(N5CCOCC5)N6CCOCC6)O)C)O)F)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Chemical Synthesis of Dexamethasone (B1670325) 21-Dimorpholinophosphinate
Phosphorylation Approaches and Regioselectivity at the 21-Position
The dexamethasone molecule features three hydroxyl groups at the C-11, C-17, and C-21 positions. For the synthesis of a C-21 phosphinate, achieving regioselectivity is paramount. The C-21 hydroxyl is a primary alcohol, making it significantly more reactive and sterically accessible than the secondary C-11 and tertiary C-17 hydroxyls. This inherent difference in reactivity is the primary basis for selective phosphorylation.
Phosphorylation is typically achieved using a phosphorylating agent in the presence of a base. The triad of tribenzylphosphite-iodine-pyridine, for instance, offers a method for selective phosphorylation of primary alcohols in unprotected polyols. researchgate.net A very reactive pyridinium salt intermediate is formed, which, due to its steric hindrance and high reactivity, selectively targets the primary alcohol. researchgate.net
Key factors influencing regioselectivity include:
Steric Hindrance: The C-21 position is the least sterically hindered, facilitating attack by bulky phosphorylating reagents.
Nucleophilicity: The primary hydroxyl at C-21 is more nucleophilic than the other hydroxyl groups.
Reaction Conditions: Control of temperature, solvent, and the nature of the base can further enhance selectivity.
Table 1: Comparison of Hydroxyl Group Reactivity in Dexamethasone
| Position | Hydroxyl Type | Relative Reactivity | Steric Hindrance |
| C-21 | Primary | High | Low |
| C-11 | Secondary | Moderate | Moderate |
| C-17 | Tertiary | Low | High |
This table is generated based on general principles of organic chemistry.
Role of Dexamethasone Acetate Epoxide as a Precursor in Synthesis
In many synthetic routes for fluorinated corticosteroids like dexamethasone, epoxide intermediates play a crucial role. chemicalbook.comresearchgate.net 21-O-Acetyl Dexamethasone 9,11-Epoxide is a known synthetic corticosteroid derivative. lookchem.com This intermediate is pivotal not for the final phosphorylation step itself, but for the construction of the core dexamethasone structure, specifically the introduction of the 9α-fluoro and 11β-hydroxyl groups.
The synthesis often starts from a precursor that is converted into a 9,11-epoxide. The subsequent ring-opening of this epoxide is a key transformation. chemicalbook.com The use of Dexamethasone Acetate protects the C-21 hydroxyl group during these earlier, often harsh, reaction steps. This acetate group can then be removed in a later step to liberate the free hydroxyl for the final phosphorylation. The epoxidation of a 17-enolacetate intermediate is a key step to introduce the 17α-hydroxy-16α-methyl moiety. researchgate.net
Reaction Mechanisms Involved in Dexamethasone 21-Dimorpholinophosphinate Formation
Understanding the underlying reaction mechanisms is critical for optimizing the synthesis and minimizing the formation of byproducts. The formation of the target molecule relies on several fundamental organic reactions.
Investigation of Ring-Opening Reactions
The epoxide ring is a strained three-membered ring, making it susceptible to ring-opening reactions by nucleophiles. chemicalbook.com In the synthesis of dexamethasone, the acid-catalyzed ring-opening of a 9β,11β-epoxide intermediate is a critical step. chemicalbook.comresearchgate.net
The reaction is typically carried out using hydrofluoric acid (HF). The mechanism involves the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. The fluoride ion (F-) then attacks one of the carbon atoms of the epoxide (C-9), leading to the opening of the ring. This reaction proceeds with high regio- and stereoselectivity, resulting in the desired 9α-fluoro and 11β-hydroxyl stereochemistry, a hallmark of the dexamethasone structure. chemicalbook.com
Analysis of Base-Catalyzed Hydrolysis in Intermediate Formation
Before the final phosphorylation step can occur, any protecting groups on the C-21 hydroxyl must be removed. When dexamethasone acetate is used as an intermediate, the acetyl group is typically removed via base-catalyzed hydrolysis, a reaction also known as saponification. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com
The mechanism involves the nucleophilic attack of a hydroxide ion (from a base like sodium hydroxide) on the carbonyl carbon of the ester. masterorganicchemistry.comucalgary.ca This forms a tetrahedral intermediate, which then collapses, expelling the C-21 dexamethasone alkoxide as the leaving group to form acetic acid. masterorganicchemistry.com The alkoxide is then protonated during workup to yield the free primary alcohol at the C-21 position, which is now available for the subsequent esterification with the phosphinate moiety. This deprotection step is crucial for exposing the reactive site for the final synthetic transformation.
Principles of Pyrophosphoryl Chloride Esterification
While the target molecule is a phosphinate, the principles of forming a phosphorus-oxygen bond at the C-21 position are well-illustrated by the synthesis of Dexamethasone 21-Phosphate using pyrophosphoryl chloride (P₂O₃Cl₄). google.compatsnap.com This reagent is highly reactive and effective for the phosphorylation of alcohols.
The reaction is typically performed at low temperatures (e.g., -50°C to -35°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.compatsnap.com The mechanism involves the nucleophilic attack of the C-21 hydroxyl group of dexamethasone on one of the phosphorus atoms of pyrophosphoryl chloride. This leads to the displacement of a dichlorophosphate group and the formation of a dexamethasone-21-dichlorophosphate intermediate. Subsequent hydrolysis of the remaining P-Cl bonds yields the final phosphate (B84403) ester. patsnap.com
For the synthesis of the specific "dimorpholinophosphinate" title compound, a different phosphorylating agent, such as N,N,N',N'-tetramethyl-P-morpholin-4-ylphosphonous diamide or a related dimorpholinophosphinic chloride, would be required. The fundamental principle remains the same: the nucleophilic C-21 hydroxyl attacks the electrophilic phosphorus center, leading to the formation of the P-O-C bond and displacement of a leaving group.
Table 2: Key Reagents in the Synthesis of Dexamethasone and its Derivatives
| Reagent | Purpose | Relevant Section |
| Perbenzoic Acid | Epoxidation of enolacetate | 2.1.2 |
| Hydrofluoric Acid (HF) | Epoxide ring-opening | 2.2.1 |
| Sodium Hydroxide (NaOH) | Base-catalyzed hydrolysis (deprotection) | 2.2.2 |
| Pyrophosphoryl Chloride | Phosphorylation/Esterification | 2.2.3 |
This table summarizes reagents discussed in the context of dexamethasone synthesis pathways.
Neutralization and Salification Processes in Isolation
While specific documentation on the isolation of Dexamethasone 21-Dimorpholinophosphinate is not extensively available, the process can be inferred from established methods for purifying phosphinic acids and other dexamethasone derivatives kent.ac.ukgoogle.com. Phosphinic acids, being acidic compounds, can be converted into their corresponding salts to facilitate purification. This process of neutralization and salification is a critical step to separate the desired product from unreacted starting materials and byproducts.
A common approach involves the neutralization of the crude phosphinic acid product with a suitable base to form a salt. For instance, in the preparation of dexamethasone phosphate, sodium bicarbonate is used to form the sodium salt google.com. Similarly, for a dimorpholinophosphinate derivative, a mild inorganic base could be employed. The resulting salt may exhibit different solubility characteristics compared to the free acid, allowing for purification through techniques like precipitation or extraction.
Following salt formation and initial purification, the phosphinate salt can be converted back to the free acid by treatment with a strong, non-oxidizing acid atamanchemicals.com. The purified phosphinic acid can then be isolated, often as a crystalline solid, by techniques such as vacuum evaporation of the solvent atamanchemicals.com. Ion exchange chromatography is another powerful technique used for the purification of phosphinic acids, where the sodium salt is passed through an ion exchange resin to yield the pure acid nih.gov.
The table below outlines a hypothetical neutralization and salification process for the isolation of Dexamethasone 21-Dimorpholinophosphinate, based on analogous procedures.
| Step | Procedure | Purpose |
| 1. Neutralization | The crude reaction mixture containing the phosphinic acid is treated with a mild base (e.g., sodium bicarbonate solution). | To convert the acidic product into its more water-soluble salt form, facilitating separation from non-acidic impurities. |
| 2. Extraction | The aqueous solution of the phosphinate salt is washed with an organic solvent. | To remove any unreacted starting materials and non-polar byproducts. |
| 3. Acidification | The purified aqueous solution of the salt is acidified with a strong acid (e.g., hydrochloric acid) to a specific pH. | To precipitate the purified phosphinic acid from the solution. |
| 4. Isolation | The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. | To obtain the final, purified Dexamethasone 21-Dimorpholinophosphinate. |
Advanced Synthetic Techniques for Dexamethasone Conjugates (Relevant to Phosphinate Derivatization)
The conjugation of dexamethasone to various molecules, such as polymers and peptides, is a strategy to enhance its therapeutic efficacy. The phosphinate group can be a linker or a precursor for further derivatization using advanced synthetic techniques.
Carbodiimide (B86325) Chemistry for Ester and Amide Linkages
Carbodiimide chemistry is a widely utilized method for forming ester and amide bonds in the synthesis of dexamethasone conjugates. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate carboxylic acid groups, which can then react with the hydroxyl group of dexamethasone to form an ester linkage, or with an amino group to form an amide bond. In the context of a phosphinate derivative, if the morpholino group were to be replaced or further functionalized to possess a carboxylic acid or an amino group, carbodiimide chemistry would be a viable conjugation strategy. For example, dexamethasone-21-monophosphate has been reacted with a carbodiimide reagent to form a reactive intermediate that can subsequently be coupled with an amine-containing molecule nih.govnih.gov.
Solid-Phase Synthesis Methodologies
Solid-phase synthesis offers an efficient way to produce complex dexamethasone conjugates, such as peptide conjugates. In this methodology, dexamethasone, or a derivative, is attached to a solid support (resin), and the conjugate is built up in a stepwise manner. For instance, a dexamethasone-peptoid conjugate has been synthesized on a Rink Amide AM resin, where a dexamethasone derivative was attached to one of the amino groups of a diaminopropionic acid linker mdpi.com. This technique allows for easy purification at each step, as excess reagents and byproducts can be simply washed away.
Reversible Addition Fragmentation-Chain Transfer (RAFT) Polymerization in Conjugation
RAFT polymerization is a controlled radical polymerization technique that can be used to synthesize well-defined polymers with dexamethasone incorporated into their structure. This is typically achieved by first creating a monomer containing dexamethasone, which is then copolymerized with other monomers. For example, a dexamethasone-containing monomer has been copolymerized with (hydroxypropyl)methacrylamide (HPMA) using an initiator like azobisisobutyronitrile (AIBN) and a RAFT agent nih.gov. This method allows for precise control over the molecular weight and architecture of the resulting polymer-drug conjugate.
Click Chemistry Applications (e.g., Cu(I)-catalyzed Azide-Alkyne Cycloaddition)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for conjugating dexamethasone. This reaction involves the formation of a stable triazole ring from an azide and an alkyne. To utilize this chemistry, dexamethasone would first need to be functionalized with either an azide or an alkyne group. This approach has been used to synthesize nucleus-targeted polymersomes for drug delivery, where the dexamethasone group was incorporated to improve nuclear transport mdpi.com.
2-Iminothiolane Chemistry for Amino-Functionalized Dexamethasone Derivatives
2-Iminothiolane, also known as Traut's reagent, can be used to introduce a primary amino group into the dexamethasone molecule. This is beneficial for subsequent conjugation reactions with molecules containing carboxylic acid groups. The reaction of 2-iminothiolane with an appropriate dexamethasone precursor can yield an amino-functionalized derivative, which can then be used in various conjugation strategies, including those involving carbodiimide chemistry mdpi.com.
The following table summarizes these advanced synthetic techniques and their relevance to the derivatization of dexamethasone.
| Technique | Description | Relevance to Phosphinate Derivatization | Key Reagents/Conditions |
| Carbodiimide Chemistry | Facilitates the formation of ester or amide bonds between a carboxylic acid and a hydroxyl or amine group, respectively. | Can be used to conjugate a functionalized phosphinate derivative of dexamethasone to other molecules. | EDC, DCC, NHS |
| Solid-Phase Synthesis | Stepwise synthesis of conjugates on a solid support, allowing for easy purification. | Enables the synthesis of complex conjugates, such as dexamethasone-phosphinate-peptides. | Resins (e.g., Rink Amide), protecting groups |
| RAFT Polymerization | A controlled radical polymerization technique for synthesizing polymer-drug conjugates with defined structures. | Allows for the incorporation of a dexamethasone-phosphinate monomer into a polymer chain. | RAFT agent, initiator (e.g., AIBN) |
| Click Chemistry (CuAAC) | A highly efficient and specific reaction between an azide and an alkyne to form a triazole linkage. | Provides a robust method for conjugating azide- or alkyne-functionalized dexamethasone-phosphinates. | Copper(I) catalyst |
| 2-Iminothiolane Chemistry | Introduces a primary amino group into a molecule. | Can be used to create an amino-functionalized dexamethasone-phosphinate for further conjugation. | 2-Iminothiolane (Traut's reagent) |
Optimization of Reaction Conditions and Yields for Dexamethasone 23-Dimorpholinophosphinate Synthesis
The optimization of reaction conditions is a critical step in the synthesis of any pharmaceutical compound to ensure high yield, purity, and cost-effectiveness. For the synthesis of this compound, several parameters would need to be systematically investigated. These typically include the choice of solvent, reaction temperature, catalysts, and the stoichiometry of reactants.
The synthesis would likely involve the reaction of a suitably activated dexamethasone derivative at the C21 or a different position, with a dimorpholinophosphinate moiety. Key reaction parameters that would be optimized are detailed below.
Table 1: Key Parameters for Optimization in the Synthesis of this compound
| Parameter | Factors to Consider | Potential Impact on Yield and Purity |
| Solvent | Polarity, solubility of reactants, boiling point | Can influence reaction rates and the formation of byproducts. A suitable solvent will dissolve all reactants and facilitate the reaction. |
| Temperature | Reaction kinetics, stability of reactants and products | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions, thus lowering the yield and purity. |
| Catalyst | Type of catalyst (acid, base, or metal-based), catalyst loading | A well-chosen catalyst can significantly increase the reaction rate and selectivity, leading to a higher yield of the desired product. |
| Reactant Stoichiometry | Molar ratio of dexamethasone derivative to the phosphinylating agent | Optimizing the stoichiometry can maximize the conversion of the limiting reactant and minimize waste. |
| Reaction Time | Completion of the reaction, prevention of side reactions | Sufficient reaction time is necessary for high conversion, but prolonged times can lead to the formation of degradation products. |
Detailed research findings on the synthesis of various dexamethasone conjugates suggest that coupling reactions are often employed. For instance, the synthesis of dexamethasone conjugates has been achieved using carbodiimide chemistry, which activates a carboxyl group for reaction with an amine or alcohol. nih.govresearchgate.netsemanticscholar.org While this specific reaction may not be directly applicable to the formation of a phosphinate ester, the principles of activation and coupling are relevant.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles in pharmaceutical synthesis is of increasing importance to minimize environmental impact and enhance safety. The design of a synthetic route for this compound should ideally incorporate several of the twelve principles of green chemistry.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Potential Application in Synthesis |
| Prevention | Designing a synthetic route that minimizes the generation of waste products. |
| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing the final product to be effective while minimizing its toxicity. |
| Safer Solvents and Auxiliaries | Using benign solvents or minimizing their use. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps and waste. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
| Design for Degradation | Designing the product to break down into innocuous products after use. |
| Real-time analysis for Pollution Prevention | Monitoring the reaction in real-time to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the potential for chemical accidents. |
For the synthesis of this compound, this would involve selecting a synthetic pathway with high atom economy, potentially utilizing catalytic methods to avoid stoichiometric reagents, and choosing solvents with a good environmental, health, and safety profile. While specific research on the green synthesis of this compound is not available, the broader field of steroid chemistry is increasingly adopting these principles.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Dexamethasone (B1670325) 23-Dimorpholinophosphinate, offering a detailed atom-by-atom map of the molecular environment. A multi-nuclear approach, including ¹H, ¹³C, ¹⁹F, and ³¹P NMR, is essential for a complete and unambiguous assignment of the compound's structure. Analysis has shown that the NMR data aligns with the expected structure of the compound.
Proton (¹H) NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within the molecule. The spectrum of Dexamethasone 23-Dimorpholinophosphinate would be expected to display a complex series of signals corresponding to the protons of the steroidal backbone, the methyl groups, and the dimorpholino phosphinate moiety. While specific chemical shift values and coupling constants are not publicly available, a general analysis would confirm the presence of key structural features.
Expected ¹H NMR Data Interpretation:
Steroidal Protons: A series of complex multiplets in the upfield region would correspond to the protons of the fused ring system.
Olefinic Protons: Signals in the downfield region would be indicative of the protons on the A-ring's double bonds.
Methyl Protons: Distinct singlet signals would be anticipated for the methyl groups attached to the steroid framework.
Morpholino Protons: The protons of the two morpholine (B109124) rings would likely appear as distinct sets of multiplets, reflecting their chemical environment adjacent to the phosphorus and oxygen atoms.
Methylene Protons at C-21: The protons on the carbon bearing the phosphinate ester would exhibit characteristic shifts and couplings, confirming the site of substitution.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the comprehensive elucidation of the carbon skeleton. The analysis of the ¹³C NMR spectrum has been shown to be consistent with the assigned structure.
Expected ¹³C NMR Data Interpretation:
Carbonyl Carbons: Resonances at the lower field (downfield) end of the spectrum would confirm the presence of the ketone groups at C-3 and C-20.
Olefinic Carbons: Signals in the intermediate region would correspond to the sp²-hybridized carbons of the A-ring.
Steroidal Carbons: A cluster of signals in the upfield region would represent the numerous sp³-hybridized carbons of the steroid nucleus.
Morpholino Carbons: The carbon atoms of the morpholine rings would show characteristic shifts, influenced by the adjacent nitrogen and oxygen atoms.
C-21 Carbon: The chemical shift of the C-21 carbon would be significantly influenced by the attached phosphinate group, providing key evidence for the location of the ester linkage.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific technique used to confirm the presence and chemical environment of the fluorine atom in this compound. As ¹⁹F is a 100% abundant and highly sensitive nucleus, its NMR analysis provides a clear and unambiguous signal. The conformity of the ¹⁹F NMR spectrum has been verified. The spectrum is expected to show a single, well-defined signal, the chemical shift of which is characteristic of a fluorine atom attached to a steroidal framework at the 9α-position. This analysis provides unequivocal proof of the fluorination of the dexamethasone backbone.
Phosphorus-31 (³¹P) NMR spectroscopy is indispensable for characterizing the unique phosphinate moiety of this compound. This technique directly probes the phosphorus nucleus, providing information about its oxidation state, coordination, and bonding environment. The ³¹P NMR analysis has been confirmed to be in agreement with the expected structure. A single resonance in the ³¹P NMR spectrum would be anticipated, with a chemical shift characteristic of a phosphinate ester. This signal definitively confirms the presence of the phosphorus-containing functional group and its successful incorporation into the dexamethasone structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides an extremely accurate mass measurement, which can be used to calculate the molecular formula with a high degree of confidence. The mass spectrometry results for this compound have been found to be in conformity with its structure.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the key functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays a series of absorption bands, each corresponding to a specific type of molecular vibration.
Expected FTIR Data Interpretation: While a specific peak list is not publicly available, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group at C-11 and C-17.
C=O Stretching: Strong, sharp absorptions in the range of 1650-1750 cm⁻¹ would correspond to the ketone carbonyl groups at C-3 and C-20, as well as the α,β-unsaturated ketone system in the A-ring.
C=C Stretching: Bands in the 1600-1670 cm⁻¹ region would be indicative of the carbon-carbon double bonds in the steroidal A-ring.
P=O Stretching: A characteristic strong absorption, typically in the 1200-1300 cm⁻¹ range, would confirm the presence of the phosphinate P=O bond.
P-O-C and C-O-C Stretching: Absorptions in the fingerprint region (approximately 1000-1200 cm⁻¹) would correspond to the P-O-C linkage of the phosphinate ester and the C-O-C ether linkages within the morpholine rings.
C-F Stretching: A band in the region of 1000-1100 cm⁻¹ would be consistent with the presence of the carbon-fluorine bond.
Advanced Chromatographic Methods for Purity Assessment and Impurity Profiling
Advanced chromatographic techniques are essential for determining the purity of active pharmaceutical ingredients and their derivatives, as well as for identifying and quantifying any impurities. For this compound, which is recognized as a potential impurity and intermediate of other corticosteroids, such methods are of paramount importance.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound. Analytical testing of a specific batch of this compound has determined its purity to be 93.45% when analyzed by HPLC with detection at a wavelength of 240 nm.
While the specific details of the method development and validation for this particular analysis are not extensively published in publicly available literature, a typical HPLC method for a compound of this nature would involve the systematic optimization of several key parameters to ensure accurate and reproducible results. These parameters generally include:
Column: The choice of a stationary phase, commonly a C18 or C8 reversed-phase column, is critical for achieving adequate separation.
Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase and the gradient or isocratic elution profile of the organic solvent are optimized to resolve the main compound from its impurities.
Flow Rate: The speed at which the mobile phase passes through the column is adjusted to balance analysis time with separation efficiency.
Temperature: Column temperature is controlled to ensure reproducibility of retention times.
Detector: UV detection is common for chromophoric molecules like this compound, with the wavelength selected to maximize sensitivity.
Method validation would subsequently be performed according to established guidelines to demonstrate its suitability for its intended purpose. This would involve assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. However, specific data from such a validation for this compound is not detailed in available scientific literature.
Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Specific Rotation)
Chiroptical spectroscopy is a vital technique for confirming the stereochemical configuration of chiral molecules, which is often directly linked to their biological activity. For this compound, which possesses multiple chiral centers inherited from the dexamethasone backbone, confirming its stereochemistry is crucial.
The specific rotation of a compound is a fundamental chiroptical property. For this compound, the specific rotation has been measured and reported.
| Parameter | Value | Conditions |
| Specific Rotation | +73.9° | c = 1.0 in Methanol |
This positive specific rotation value is a key identifier for the compound and serves as a quality control parameter to ensure the correct stereoisomer is present. The measurement is performed at a specific concentration and in a defined solvent, as these conditions can influence the observed rotation.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice.
As of the current available scientific literature, there are no published reports of the single-crystal X-ray structure of this compound. Therefore, detailed solid-state structural information, such as the crystal system, space group, and precise atomic coordinates for this specific compound, is not available. Such a study would be a valuable contribution to the full structural characterization of this molecule.
Pharmacokinetic Investigation Pre Clinical and in Vitro Focus
In Vitro Metabolism of Dexamethasone (B1670325) 23-Dimorpholinophosphinate and Related Derivatives
Studies on the in vitro metabolism of Dexamethasone 23-Dimorpholinophosphinate are crucial for understanding its biotransformation. Typically, such investigations would involve incubating the compound with liver microsomes or specific recombinant cytochrome P450 enzymes to elucidate the metabolic pathways.
Role of Cytochrome P450 (CYP) Isozymes in Hepatic Biotransformation (e.g., CYP3A4, CYP3A5)
The cytochrome P450 system, particularly the CYP3A subfamily, is central to the metabolism of many corticosteroids. For the parent compound, dexamethasone, CYP3A4 is the primary enzyme responsible for its hydroxylation. clinpgx.orgnih.govnih.gov Investigations into this compound would need to determine if it is also a substrate for CYP3A4 and CYP3A5, and to what extent these isozymes contribute to its clearance. The inhibitory potential of the compound on these enzymes would also be a key area of investigation to predict potential drug-drug interactions.
Identification and Quantification of Metabolites (e.g., 6β-Hydroxydexamethasone)
For dexamethasone, a major metabolite formed through CYP3A4-mediated oxidation is 6β-hydroxydexamethasone. nih.govcaymanchem.commedchemexpress.com A comprehensive metabolic study of this compound would involve the use of advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify its metabolites. researchgate.netnih.govdrugbank.com It would be essential to determine whether the dimorpholinophosphinate group is cleaved to yield dexamethasone, which would then be metabolized to 6β-hydroxydexamethasone and other known metabolites, or if the derivative undergoes metabolism at other sites on the molecule.
In Vitro Protein Binding Dynamics in Plasma and Tissue Homogenates
The extent of binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences the distribution and availability of a drug. In vitro studies using equilibrium dialysis or ultracentrifugation with plasma and various tissue homogenates would be necessary to determine the protein binding characteristics of this compound. High protein binding would generally result in a lower volume of distribution and reduced clearance.
Pre-clinical Pharmacokinetic Modeling in Animal Systems (e.g., Ocular Drug Delivery)
Animal models are indispensable for pre-clinical pharmacokinetic assessments, especially for targeted drug delivery systems like those for ocular administration.
Tissue Distribution and Concentration Profiles in Vitreous Humor and Retina
To evaluate its potential for treating ocular diseases, studies in animal models would be required to measure the concentration of this compound and its metabolites in ocular tissues, particularly the vitreous humor and retina, over time. This data is critical for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and for designing effective drug delivery strategies.
Molecular and Cellular Pharmacology Pre Clinical and Mechanistic Studies
Receptor Binding Kinetics and Affinity Studies for Glucocorticoid Receptors (GR/NR3C1)
No data is available regarding the association or dissociation rate constants (k_on, k_off) or the equilibrium dissociation constant (K_d) for the binding of Dexamethasone (B1670325) 23-Dimorpholinophosphinate to the Glucocorticoid Receptor (GR/NR3C1).
There are no published studies comparing the binding affinity of Dexamethasone 23-Dimorpholinophosphinate for the Glucocorticoid Receptor (GR) versus the Mineralocorticoid Receptor (MR). Therefore, its selectivity profile is unknown.
Intracellular Signaling Pathways and Gene Expression Modulation
Specific studies demonstrating or quantifying the ability of this compound to induce the translocation of the Glucocorticoid Receptor from the cytoplasm to the nucleus are not available.
There is no information on whether the this compound-GR complex can bind to Glucocorticoid Response Elements (GREs) on DNA or its subsequent effect on transcriptional activation of target genes.
No studies have been published detailing how this compound may alter the gene expression profiles in the context of inflammatory responses.
In Vitro Assessment of Biological Activity in Cell Culture Models
The anti-inflammatory properties of dexamethasone are extensively documented in a variety of cell culture models. A primary mechanism is the suppression of pro-inflammatory gene expression. In macrophage cell lines stimulated with lipopolysaccharide (LPS), dexamethasone effectively inhibits the expression of numerous inflammatory mediators.
Dexamethasone has been shown to reduce the expression of key inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov It also downregulates the expression of enzymes involved in the inflammatory process, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The anti-inflammatory effects can be quantified in cellular assays by measuring the reduction in these inflammatory markers.
| Cellular Assay | Model System | Key Findings | Reference |
| Cytokine Release Assay | LPS-stimulated macrophages | Significant reduction in the secretion of TNF-α, IL-1β, and IL-6. | nih.gov |
| Gene Expression Analysis (RT-PCR) | Ovalbumin-sensitized mouse paw tissue | Attenuated expression of COX-2, iNOS, IL-1β, IL-6, and TNF. | nih.gov |
| Adhesion Molecule Expression | Activated endothelial cells | Decreased expression of adhesion molecules, leading to reduced leukocyte adhesion. | omicsonline.org |
Dexamethasone exhibits potent immunosuppressive effects by targeting various immune cell populations, particularly T lymphocytes. In vitro studies have demonstrated that dexamethasone can impair the proliferation and differentiation of mature T cells. nih.gov This is achieved, in part, by attenuating the CD28 co-stimulatory signaling pathway, which is crucial for T cell activation. nih.gov
Furthermore, dexamethasone has been shown to induce apoptosis in certain immune cells, although it can also protect T cells from activation-induced cell death under specific conditions. nih.gov Its immunosuppressive actions are also linked to the upregulation of inhibitory molecules like CTLA-4 and PD-1 on T cells, which dampen the immune response. nih.gov
| Pre-clinical Assay | Cell Type | Observed Effect | Reference |
| T Cell Proliferation Assay | Peripheral blood mononuclear cells (PBMCs) | Inhibition of anti-CD3/CD28-induced T cell proliferation. | nih.govnih.gov |
| Flow Cytometry | Activated T cells | Upregulation of immunosuppressive markers CTLA-4 and PD-1. | nih.gov |
| Lymphocyte Proliferation Assay | Allogeneic lymphocyte cultures | Inhibition of lymphocyte proliferation in the presence of dexamethasone. | nih.gov |
A key mechanism underlying its anti-allergic effect is the induction of mitogen-activated protein kinase phosphatase-1 (MKP-1). nih.gov MKP-1 inhibits pro-inflammatory signaling by dephosphorylating and inactivating MAP kinases. nih.gov In mouse models of allergic inflammation, the therapeutic effects of dexamethasone were largely abolished in MKP-1 deficient mice, highlighting the critical role of this phosphatase in mediating its anti-allergic activity. nih.gov
Dexamethasone also demonstrates anti-toxicity actions, which are in part due to its ability to enhance the integrity of cellular membranes and reduce the production of reactive oxygen species and other toxic mediators during inflammation. nih.gov
| Mechanistic Action | Cellular/Molecular Target | Outcome | Reference |
| Mast Cell Stabilization | Mast cells and basophils | Inhibition of histamine (B1213489) and other allergic mediator release. | omicsonline.org |
| Induction of MKP-1 | MAP kinase pathways | Suppression of pro-inflammatory signaling. | nih.gov |
| Membrane Stabilization | Lysosomal membranes | Increased stability, reducing the release of lytic enzymes. | nih.gov |
Advanced Drug Delivery Systems and Formulations Research
Design and Synthesis of Dexamethasone-Based Conjugates for Modified Release
The conjugation of dexamethasone (B1670325) to various carriers is a key strategy to create prodrugs with improved pharmacokinetic properties and controlled release characteristics. nih.gov This approach involves chemically linking the drug to a larger molecule, often a polymer, which can alter its solubility, stability, and release profile. nih.gov
Polymeric Carrier Conjugation Strategies (e.g., PEGylation, Polypeptide Conjugation)
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, to dexamethasone is a widely explored strategy to enhance its therapeutic index. nih.govacs.org PEGylation can improve the pharmacokinetic and biodistribution profiles of drugs. acs.org For instance, the synthesis of dexamethasone-PEG conjugates has been shown to reduce the accumulation of the free drug in non-target tissues, potentially minimizing side effects. nih.gov One approach involves conjugating dexamethasone to PEG using a succinyl linker through carbodiimide (B86325) chemistry. nih.gov Research has demonstrated that the molecular weight of the PEG chain can influence the therapeutic outcome, with a 2K PEG conjugate showing an optimal therapeutic index in certain models. nih.gov
Polypeptide Conjugation: Polypeptides, due to their biocompatibility and biodegradability, are also attractive carriers for dexamethasone. nih.gov Amphiphilic polypeptides can self-assemble into nanoparticles, providing a platform for drug delivery. nih.gov The conjugation of dexamethasone to polypeptides, such as those based on poly(L-glutamic acid-co-D-phenylalanine) and poly(L-lysine-co-D/L-phenylalanine), has been achieved through methods like succinylation of the drug followed by activation of carboxyl groups to react with the polypeptide's primary amines. nih.gov The resulting conjugates can form nanoparticles with varying drug loading capacities, and their release profiles can be modulated by the polymer composition. nih.gov Another strategy involves conjugating dexamethasone to cartilage-affine carriers like collagen type II binding peptides to increase its therapeutic efficacy in specific tissues. nih.gov
Investigation of Controlled Release Mechanisms from Conjugated Systems
The release of dexamethasone from its conjugated forms is a critical aspect of these delivery systems and is often designed to be triggered by specific physiological conditions. A common mechanism is the hydrolysis of a labile chemical bond connecting the drug to the carrier. nih.govcsmres.co.uk
For example, ester linkages are frequently used to connect dexamethasone to polymers. nih.gov The hydrolysis of this ester bond, which can be influenced by pH, leads to the release of the active drug. nih.gov Studies have shown that dexamethasone release from conjugates can be pH-sensitive, with a more rapid release at a lower pH, which is characteristic of inflamed tissues. nih.govnih.gov For instance, a pH-sensitive release was observed from injectable pullulan–poly(ethylene glycol) hydrogels with covalently attached dexamethasone, where a higher percentage of the conjugate was released at pH 6.5 compared to pH 7.4. nih.govacs.org
The release kinetics can also be controlled by the properties of the polymeric carrier. For example, the release rate of dexamethasone from polypeptide-based nanoparticles can be controlled over a range of several days by varying the polymer composition. nih.gov In some systems, the release can be sustained for extended periods, with studies showing release profiles lasting from several days to over a month. nih.govcsmres.co.uk
Development of Nanomaterial-Based Delivery Platforms
Nanomaterials offer versatile platforms for encapsulating and delivering dexamethasone, leading to improved bioavailability, targeted delivery, and sustained release. bohrium.comresearchgate.net These systems can overcome challenges associated with the poor water solubility of dexamethasone. nih.gov
Formulation and Characterization of Liposomal and Micellar Systems
Liposomal Formulations: Liposomes, which are vesicles composed of one or more lipid bilayers, are effective carriers for both hydrophilic and hydrophobic drugs. mdpi.com For dexamethasone, a hydrophobic drug, liposomal formulations can enhance its solubility and stability. creative-biolabs.com Dexamethasone can be loaded into liposomes, and these formulations have shown the ability to reduce the drug's side effects while maintaining its anti-inflammatory actions. mdpi.com The production method, such as thin-film hydration versus microfluidics, can influence the structure and drug loading capacity of the liposomes. nih.gov Liposomes produced by microfluidic techniques have been shown to have a unilamellar structure and higher loading efficiency compared to the multilamellar vesicles formed by thin-film hydration. nih.gov
Micellar Systems: Micelles are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, making them suitable for encapsulating poorly water-soluble drugs like dexamethasone. researchgate.net Mixed micellar systems, for example, using Soluplus® and Pluronic F-127, have been developed to enhance the ocular delivery of dexamethasone. nih.govnih.gov These systems can be further improved by coating them with polymers like chitosan (B1678972), which can promote adherence to mucosal surfaces and improve drug absorption. nih.govnih.gov The characteristics of these micellar systems, such as particle size and zeta potential, are important for their stability and in vivo performance. nih.govresearchgate.net
| Formulation | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Dexamethasone-loaded PCL-PEG-PCL micelles | Polycaprolactone-polyethylene glycol-polycaprolactone | - | - | - | researchgate.net |
| Chitosan-coated Dexamethasone mixed micellar system (DEX-CMM) | Dexamethasone, Soluplus®, Pluronic F-127, Chitosan | 151.9 ± 1 | 0.168 ± 0.003 | +35.96 ± 2.13 | nih.gov |
| Dexamethasone-loaded PEGylated microemulsion | Dexamethasone, DSPE-PEG 2000 | 15.98 ± 3.05 | 0.25 ± 0.04 | -0.04 ± 0.47 | nih.govtandfonline.com |
| Dexamethasone hemisuccinate loaded liposomes (microfluidics) | HSPC, Cholesterol, Dexamethasone hemisuccinate | ~100 | < 0.2 | - | nih.gov |
Engineering of Polymeric Nanoparticles and Nanogels for Dexamethasone Delivery
Polymeric Nanoparticles: Polymeric nanoparticles are solid colloidal particles that can encapsulate or adsorb drugs, offering a platform for controlled release. mdpi.com Polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to formulate dexamethasone-releasing microparticles, with the release duration being influenced by the copolymer ratio. nih.gov Combining dexamethasone with other anti-inflammatory drugs, such as ketoprofen (B1673614) or naproxen, within the same polymeric nanoparticle has been explored to achieve synergistic effects. mdpi.comnih.gov These nanoparticles can be designed to have specific hydrodynamic properties that facilitate their accumulation in inflamed tissues. nih.gov Enzyme-responsive nanoparticles, which undergo a morphological change in the presence of specific enzymes found in inflamed tissues, have also been developed for targeted dexamethasone delivery. nih.gov
Nanogels: Nanogels are three-dimensional crosslinked polymeric networks that can encapsulate a high amount of drugs and provide controlled and sustained release. nih.gov They possess properties of both hydrogels and nanoparticles, offering high drug-loading capacity and biocompatibility. nih.gov Dexamethasone-loaded nanogels have been developed using various polymers, including methylcellulose (B11928114) and hyaluronan. nih.govnih.gov These nanogels can be designed to be stimuli-responsive, for example, to temperature, allowing for in-situ gel formation upon injection. researchgate.net Tannic acid-cross-linked nanogels have also been developed, which not only provide sustained drug release but also possess intrinsic antioxidant and mucoadhesive properties, making them suitable for ocular drug delivery. acs.org
Hydrogel Formulations for Sustained Release (e.g., Dexamethasone-Cyclodextrin Complexes-Loaded Gellan Gum Hydrogels)
Hydrogels are water-swollen, cross-linked polymer networks that can be used as depots for the sustained release of drugs. nih.gov Injectable hydrogels are particularly attractive as they can be administered in a minimally invasive manner. nih.gov
A notable strategy involves the incorporation of dexamethasone-cyclodextrin inclusion complexes into hydrogel matrices. nih.govresearchgate.net Cyclodextrins can form host-guest complexes with hydrophobic drugs like dexamethasone, enhancing their solubility and modifying their release profile. dntb.gov.uaspringermedicine.com When these complexes are loaded into a hydrogel, such as one made from gellan gum, a sustained release of dexamethasone can be achieved. nih.gov The modification of gellan gum with cyclodextrin (B1172386) moieties has been shown to improve the affinity for dexamethasone and result in a more controlled release compared to the pristine hydrogel. nih.gov In vivo studies have demonstrated that such systems can enhance the regenerative effects in cartilage defects. nih.gov
Furthermore, self-healing thermosensitive hydrogels have been designed for the long-term sustained release of dexamethasone. acs.orgacs.org These hydrogels can be formulated from ABA triblock copolymers where dexamethasone is covalently linked to the polymer. acs.org The hydrogel can be injected as a liquid and forms a gel at body temperature, providing a sustained release of the drug over several months through the hydrolysis of the ester bond. acs.org
| Hydrogel System | Key Components | Release Duration | Key Findings | Reference |
| Dexamethasone-cyclodextrin loaded gellan gum hydrogel | Dexamethasone, 6-(6-aminohexyl) amino-6-deoxy-β-cyclodextrin, Gellan gum | - | Improved drug affinity and release rate compared to pristine gellan gum. | nih.gov |
| Dexamethasone-β-cyclodextrin loaded GelMA hydrogel | Dexamethasone, β-cyclodextrin, Methacrylated gelatin (GelMA) | Peaked at day 14, stable until day 21 | Optimized dexamethasone delivery and enhanced mineralization capacity of dental stem cells. | researchgate.netspringermedicine.com |
| Injectable pullulan–poly(ethylene glycol) hydrogel with PEG-Dex conjugates | Pullulan, Poly(ethylene glycol), Dexamethasone | 28 days | pH-sensitive release, with higher release at pH 6.5 than at pH 7.4. | nih.govacs.org |
| Self-healing thermosensitive hydrogel | ABA triblock copolymer (PNADEX), Cystamine | Over 430 days | First-order release kinetics through ester hydrolysis. | acs.org |
| Injectable poloxamer hydrogel | Poloxamer 407, Dexamethasone | Sustained release | Effectively solubilized hydrophobic dexamethasone and showed sustained release. | nih.gov |
Targeted Delivery Approaches Utilizing Dexamethasone Derivatives
Nuclear-Targeted Drug Delivery Facilitated by Glucocorticoid Receptors
Dexamethasone is a valuable molecule for achieving nuclear-targeted drug delivery. nih.gov The mechanism relies on its interaction with glucocorticoid receptors (GR), which are primarily located in the cytoplasm. nih.gov Upon binding with a ligand such as dexamethasone, the GR undergoes a conformational change and translocates to the nucleus. nih.govnih.gov This process is crucial for the therapeutic action of dexamethasone, as it allows the GR-ligand complex to modulate gene expression. nih.gov
A key aspect of this nuclear translocation that is highly relevant for drug delivery is the subsequent expansion of the nuclear pores. Research has shown that the dexamethasone-glucocorticoid receptor complex can induce the expansion of the nuclear pore to approximately 60 nm. dovepress.com This enlargement facilitates the entry of not only the receptor complex but also other molecules, including drug carriers that are smaller than this expanded diameter. dovepress.com This phenomenon presents a strategic advantage for delivering therapeutic agents directly to the cell nucleus, which is a critical target for many cancer therapies and gene-based treatments. dovepress.com
Studies have demonstrated that dexamethasone treatment can significantly increase the nuclear expression of glucocorticoid receptors in various cell types. nih.gov For instance, in HEI-OC1 auditory cells, treatment with 10 μM dexamethasone resulted in a significant increase in nuclear GC-R translocation. nih.gov This ligand-induced nuclear accumulation is a cornerstone of using dexamethasone and its derivatives to design nuclear-targeting drug delivery systems.
Strategies for Enhancing Specificity in Drug Delivery Systems
A major challenge in drug delivery is ensuring that the therapeutic agent selectively reaches the target site. For dexamethasone, which has a broad spectrum of activity, enhancing delivery specificity is crucial to reduce its well-known side effects. nih.gov One promising strategy involves the use of nanoparticle-based delivery systems. nih.gov
Encapsulating dexamethasone or its lipophilic prodrugs, such as dexamethasone palmitate (DXP), into nanoparticles made from biodegradable polymers like poly(DL-lactide-co-glycolide)-polyethylene glycol (PLGA-PEG) has shown significant promise. nih.gov These nanoparticles can be engineered to have specific sizes and surface properties that favor their accumulation in inflamed tissues through the enhanced permeability and retention (EPR) effect. nih.gov
The use of a lipophilic prodrug like DXP can drastically improve drug loading within the nanoparticles and prevent a premature "burst release" of the drug into the bloodstream. nih.gov In a murine model of rheumatoid arthritis, DXP-loaded PLGA-PEG nanoparticles of about 150 nm demonstrated a significantly improved pharmacokinetic profile compared to the soluble form of the drug, with high plasma concentrations maintained for up to 18 hours. nih.gov Furthermore, biodistribution studies revealed lower concentrations of the active drug in non-target organs like the liver, kidneys, and lungs, indicating enhanced targeting to the inflamed joints. nih.gov
Below is a table summarizing the characteristics of a dexamethasone palmitate-loaded nanoparticle system designed to enhance delivery specificity.
| Parameter | Value | Significance |
| Nanoparticle Size | ~150 nm | Optimal for accumulation in inflamed tissues via the EPR effect. |
| Drug Loading (DXP) | 7.5% (w/w) | High loading capacity for a lipophilic prodrug. |
| In Vivo Efficacy | Reduced joint inflammation and cell infiltration in a murine arthritis model. | Demonstrates targeted therapeutic effect. |
| Biodistribution | Lower drug concentrations in liver, kidneys, and lungs compared to soluble drug. | Indicates improved specificity and reduced potential for systemic side effects. |
This data is based on research on dexamethasone palmitate-loaded PLGA-PEG nanoparticles. nih.gov
Applications in Gene Delivery Systems
The development of safe and efficient gene delivery vectors is a cornerstone of gene therapy. While viral vectors are efficient, they carry safety concerns. nih.gov Non-viral vectors are generally safer but often less efficient. nih.gov Dexamethasone and its derivatives have emerged as valuable components in non-viral gene delivery systems due to their ability to facilitate nuclear entry and modulate the cellular environment. nih.govtandfonline.com
Role of Dexamethasone Derivatives as Vectors for Gene Delivery
Dexamethasone has been utilized as a nuclear localization signal (NLS) in non-viral gene carriers. tandfonline.com By conjugating dexamethasone to polymers like polyethylenimine (PEI) or polypropylenimine (PPI), researchers have developed vectors that can more effectively transport genetic material into the cell nucleus. nih.govresearchgate.net The principle behind this is the inherent ability of dexamethasone to interact with its intracellular receptor and gain access to the nucleus. tandfonline.com
The conjugation of dexamethasone to these cationic polymers can also modulate their physicochemical properties, which are critical for their function as gene carriers. For example, the modification of PPI dendrimers with dexamethasone can lead to a more balanced compaction of plasmid DNA. tandfonline.com This is important because while strong DNA condensation is necessary for protection against enzymatic degradation, the DNA must eventually be released within the nucleus to be transcribed. tandfonline.com
Impact on Transfection Activity in Cellular Systems
The inclusion of dexamethasone in gene delivery formulations has been shown to have a significant impact on transfection activity. Priming human mesenchymal stem cells (hMSCs) with dexamethasone before transfection has been reported to increase transgene expression by approximately 10-fold. nih.gov Mechanistic studies suggest that this enhancement is not due to increased mRNA transcription or stability, but rather to an increase in total protein synthesis by preventing the apoptosis that is often induced by the transfection process itself. nih.gov
In other studies, dexamethasone has been shown to transiently increase the expression of therapeutic genes delivered by adeno-associated virus (AAV) vectors. eurekalert.orgnews-medical.net This effect has been observed even when dexamethasone is administered at a late time point after the initial gene delivery. eurekalert.orgnews-medical.net However, the impact on transgene expression can be species-dependent, as increased expression was not observed in hemophilia dogs treated with dexamethasone after AAV gene therapy. eurekalert.orgnews-medical.net
The conjugation of dexamethasone to gene carriers can also influence transfection efficiency. In a study using dexamethasone-conjugated PPI dendrimers, the transfection efficiency was found to be dependent on the generation of the dendrimer and the degree of dexamethasone grafting. nih.gov For the fifth-generation PPI (PPIG5), conjugation with 10% dexamethasone resulted in a 1.6-fold increase in transfection efficiency at a specific carrier-to-DNA ratio. tandfonline.comnih.gov
The following table summarizes the impact of dexamethasone on transfection activity in different cellular systems.
| System | Effect of Dexamethasone | Fold Increase in Transfection/Expression | Proposed Mechanism |
| Human Mesenchymal Stem Cells (hMSCs) | Priming before transfection | ~10-fold | Prevention of transfection-induced apoptosis and increased protein synthesis. nih.gov |
| AAV-mediated gene delivery in mice | Administration after gene delivery | Transient increase | Not fully elucidated, may involve modulation of the cellular environment. eurekalert.orgnews-medical.net |
| Dexamethasone-conjugated PPIG5 in Neuro2A cells | Conjugation to the gene carrier | 1.6-fold (at 10% grafting) | Improved physicochemical characteristics of the vector and potential NLS activity. tandfonline.comnih.gov |
Characterization of Delivery System Properties
The successful design and application of drug delivery systems based on dexamethasone derivatives require thorough characterization of their physicochemical properties. These properties determine the stability, drug-loading capacity, release kinetics, and in vivo behavior of the delivery system.
For nanoparticle-based systems, key parameters that are typically characterized include:
Particle Size and Polydispersity Index (PDI): The hydrodynamic size of nanoparticles influences their biodistribution and cellular uptake. A narrow size distribution (low PDI) is generally desirable for uniformity. For example, dexamethasone-polypeptide conjugate nanoparticles have been synthesized with hydrodynamic diameters ranging from 200 to 370 nm. nih.gov In another study, microemulsions for topical dexamethasone delivery had mean droplet sizes ranging from 5.09 to 159 nm. nih.gov
Zeta Potential: This is a measure of the surface charge of the nanoparticles, which affects their stability in suspension and their interaction with biological membranes. Nanoparticle-based polypeptide conjugates have been reported with absolute zeta-potential values between 20 and 45 mV, indicating good colloidal stability. nih.govmdpi.com
Drug Loading and Encapsulation Efficiency: These parameters quantify the amount of drug carried by the delivery system. The amount of conjugated dexamethasone can be varied, for instance, from 6 to 220 µg/mg of a polymer carrier. nih.govmdpi.com
Drug Release Profile: The rate and mechanism of drug release are critical for achieving the desired therapeutic effect over a specific duration. The release of dexamethasone from conjugates can be controlled over a range of 96 to 192 hours by varying the polymer composition. nih.govmdpi.com
The table below provides an example of the characterization of dexamethasone-based nanoparticle delivery systems from published research.
| Delivery System | Hydrodynamic Size (nm) | Zeta Potential (mV) | Drug Loading | Release Duration (h) |
| Dexamethasone-Polypeptide Conjugate Nanoparticles nih.govmdpi.com | 200 - 370 | 20 - 45 | 6 - 220 µg/mg of polymer | 96 - 192 |
| Dexamethasone Microemulsion nih.gov | 5.09 - 159 | Not specified | 0.1% (w/w) | ~48% release in 24h |
| Dexamethasone Palmitate-loaded PLGA-PEG Nanoparticles nih.gov | ~150 | Not specified | 7.5% (w/w) | Sustained plasma levels up to 18h |
Hydrodynamic Diameter and Nanoparticle Morphology
The hydrodynamic diameter and morphology of nanoparticles are critical parameters that influence their in vivo distribution, cellular uptake, and drug release characteristics. Research into dexamethasone-loaded nanoparticles has explored various polymeric systems to optimize these features for effective drug delivery.
Studies on Dexamethasone Sodium Phosphate-loaded nanoparticles have reported a range of sizes depending on the formulation. For instance, nanoparticles formulated using a zinc chelation ion bridging method with a PLGA polymer exhibited a hydrodynamic diameter of approximately 250 nm. nih.gov In another study, chitosan-based nanoparticles loaded with Dexamethasone Sodium Phosphate (B84403) showed mean particle sizes varying from 250 to 350 nm. researchgate.netsbmu.ac.irsbmu.ac.ir The size of these chitosan nanoparticles was observed to increase with a higher concentration of the incorporated drug. sbmu.ac.ir Furthermore, modified beta-cyclodextrin-based nanoparticles containing Dexamethasone Sodium Phosphate were developed with a smaller nanoparticle size of less than 120 nm. nih.gov
The morphology of these nanoparticles is typically spherical. Transmission Electron Microscopy (TEM) studies have confirmed the perfectly spherical shape of modified cyclodextrin-based nanoparticles. nih.gov This spherical morphology is a common and desirable characteristic for nanoparticles intended for drug delivery, as it can influence their flow properties and cellular interaction.
Interactive Table: Hydrodynamic Diameter of Dexamethasone Phosphate Nanoparticles
| Polymer/Carrier System | Dexamethasone Derivative | Hydrodynamic Diameter (nm) | Source |
|---|---|---|---|
| PLGA with Zinc Chelation | Dexamethasone Sodium Phosphate | ~250 | nih.gov |
| Chitosan | Dexamethasone Sodium Phosphate | 250 - 350 | researchgate.netsbmu.ac.irsbmu.ac.ir |
| Modified Beta-Cyclodextrin | Dexamethasone Sodium Phosphate | < 120 | nih.gov |
In Vitro Drug Loading and Release Kinetics
The efficiency of a drug delivery system is also determined by its drug loading capacity and the kinetics of drug release. These factors dictate the amount of drug that can be delivered and the rate at which it becomes available at the target site.
For Dexamethasone Sodium Phosphate-loaded nanoparticles, drug loading and release have been characterized in several studies. In a formulation using PLGA with a zinc chelation method, a drug loading of 6.5 wt% was achieved. nih.gov Chitosan-based nanoparticles demonstrated a loading capacity that varied between 33.7% and 72.2%, with a loading efficiency ranging from 44.5% to 76.0%. researchgate.netsbmu.ac.ir
The in vitro drug release from these nanoparticles often follows a sustained pattern. PLGA-based nanoparticles of Dexamethasone Sodium Phosphate showed a sustained drug release over a period of two weeks under in vitro sink conditions. nih.gov The release from modified cyclodextrin-based nanoparticles was found to follow a non-Fickian diffusion mechanism, indicating a complex release process. nih.gov Research on other dexamethasone nanomedicines has focused on tailoring drug release kinetics, for instance, by using pH-sensitive bonds to achieve controlled release. nih.gov These systems are designed to have varied release profiles, which can be more pronounced at the lower pH characteristic of cellular lysosomes. nih.gov
Interactive Table: In Vitro Drug Loading and Release of Dexamethasone Phosphate Nanoparticles
| Polymer/Carrier System | Dexamethasone Derivative | Drug Loading | Release Kinetics/Duration | Source |
|---|---|---|---|---|
| PLGA with Zinc Chelation | Dexamethasone Sodium Phosphate | 6.5 wt% | Sustained release for two weeks | nih.gov |
| Chitosan | Dexamethasone Sodium Phosphate | 33.7% - 72.2% (Loading Capacity) | Not specified | researchgate.netsbmu.ac.ir |
| Modified Beta-Cyclodextrin | Dexamethasone Sodium Phosphate | Good entrapment efficiency | Non-Fickian diffusion | nih.gov |
| HPMA-based polymer conjugates | Dexamethasone | Varied release profiles | pH-sensitive, more pronounced at lower pH | nih.gov |
Future Directions and Emerging Research Avenues
Advanced Computational Modeling and Simulation in Drug Design and Discovery
No specific computational modeling, molecular docking, or molecular dynamics simulation studies focused on Dexamethasone (B1670325) 23-Dimorpholinophosphinate were found. While computational methods are extensively used to study the interaction of dexamethasone and its more common derivatives with biological targets like the glucocorticoid receptor, these analyses have not been extended to the 23-dimorpholinophosphinate derivative. nih.gov
Interdisciplinary Research on New Therapeutic Applications for Modified Dexamethasone Structures
The therapeutic potential of Dexamethasone 23-Dimorpholinophosphinate is currently unknown. Dexamethasone itself is a potent glucocorticoid with a wide range of anti-inflammatory and immunosuppressive applications. nih.govmedlineplus.govdrugbank.commayoclinic.orgmyeloma.org Research into modified dexamethasone structures aims to improve its delivery and reduce side effects, but no interdisciplinary studies have been published that investigate this compound for any specific therapeutic use. explorationpub.com
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
There are no published proteomics or metabolomics studies that investigate the mechanistic effects of this compound. While omics technologies have been applied to understand the broader physiological and cellular impacts of dexamethasone, leading to insights into its effects on protein synthesis and metabolic pathways, these investigations have not been performed on this specific impurity. mdpi.comnih.gov
Development of Standardized Analytical and Pre-clinical Characterization Methods for Dexamethasone Derivatives
While numerous analytical methods, such as HPLC and LC-MS, exist for the detection and quantification of dexamethasone and its common degradation products, there are no published methods specifically developed or validated for the routine analysis or pre-clinical characterization of this compound. researchgate.net Its availability is limited to that of a reference chemical standard, which implies that analytical characterization has been performed, but standardized methods for broader application have not been disseminated in scientific literature. lgcstandards.comamericanchemicalsuppliers.comlgcstandards.comamericanchemicalsuppliers.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the structural identity of Dexamethasone 23-Dimorpholinophosphinate in synthetic batches?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Pair this with P NMR spectroscopy to verify the phosphinate group’s chemical environment. Cross-validate results with FT-IR spectroscopy to detect functional groups like morpholine rings and ester linkages. For purity assessment, employ reverse-phase HPLC with a C18 column and a phosphate buffer-acetonitrile mobile phase (e.g., 70:30 v/v) to resolve impurities .
Q. How should researchers design experiments to assess the stability of this compound under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 1–10) using standardized phosphate or acetate buffers. Incubate the compound at 37°C and sample at intervals (0, 24, 48, 72 hours). Quantify degradation products via HPLC-UV with a diode array detector (DAD) set to 240 nm. For hydrolytic stability, compare degradation kinetics in acidic (pH 3) vs. alkaline (pH 9) conditions. Statistical analysis (e.g., ANOVA) should confirm significance of pH-dependent degradation rates .
Q. What are the standard protocols for quantifying residual morpholine ligands in this compound formulations?
- Methodological Answer : Use ion-pair chromatography with a mobile phase containing 10 mM sodium hexanesulfonate and 0.1% trifluoroacetic acid in acetonitrile/water (20:80). Detect morpholine derivatives at 210 nm. Calibrate against a morpholine hydrochloride standard curve (0.1–10 µg/mL). Limit of detection (LOD) should be validated per ICH Q2(R1) guidelines .
Advanced Research Questions
Q. How can conflicting data on the bioactivity of this compound in preclinical models be resolved?
- Methodological Answer : Conduct meta-analysis of existing in vivo studies to identify variables (e.g., dosing regimens, animal strains). Reproduce experiments under controlled conditions with standardized formulations (e.g., 1 mg/kg in saline with 0.1% Tween-80). Use LC-MS/MS to verify compound integrity in blood samples. Apply Bayesian statistical models to account for inter-study variability and confirm dose-response relationships .
Q. What strategies optimize the synthesis of this compound to minimize diastereomeric impurities?
- Methodological Answer : Employ chiral HPLC (Chiralpak AD-H column) to separate diastereomers during intermediate purification. Use microwave-assisted synthesis to enhance reaction specificity (e.g., 100°C, 150 W, 30 minutes). Monitor reaction progress with H NMR for real-time detection of morpholine coupling efficiency. Post-synthesis, perform recrystallization in ethyl acetate/hexane (1:3) to isolate the desired stereoisomer .
Q. How do researchers validate the phosphinate group’s role in enhancing glucocorticoid receptor binding affinity compared to dexamethasone phosphate?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using the glucocorticoid receptor’s crystal structure (PDB ID: 4UDC). Compare binding energies of this compound vs. dexamethasone phosphate. Validate computationally predicted interactions with surface plasmon resonance (SPR) assays to measure dissociation constants (). Use HEK293 cells transfected with GR-GFP for confocal microscopy to assess nuclear translocation efficiency .
Q. What experimental designs address discrepancies in cytotoxicity profiles between 2D cell cultures and 3D organoid models?
- Methodological Answer : Compare IC values in A549 (2D) vs. lung cancer organoids (3D) using MTT assays. Normalize results to intracellular ATP levels to account for metabolic heterogeneity in 3D systems. Use multiplex cytokine profiling (e.g., Luminex) to identify microenvironmental factors (e.g., IL-6, TGF-β) that modulate cytotoxicity. Apply machine learning (e.g., random forest) to correlate cytokine levels with resistance phenotypes .
Data Interpretation & Contradiction Analysis
Q. How should researchers reconcile variability in reported logP values for this compound?
- Methodological Answer : Standardize logP measurements using the shake-flask method with octanol/water partitioning (pH 7.4). Validate with computational tools (e.g., MarvinSuite) to account for ionization states. Compare results across multiple labs using identical analytical conditions. Report mean ± SD from triplicate experiments and perform Grubbs’ test to exclude outliers .
Q. What methodologies resolve contradictions in pharmacokinetic (PK) data between rodent and primate models?
- Methodological Answer : Conduct allometric scaling to adjust for species-specific metabolic rates. Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate interspecies differences in hepatic clearance. Validate with in vitro microsomal stability assays (rodent vs. primate liver microsomes). Apply non-compartmental analysis (NCA) to PK curves to confirm AUC and disparities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
